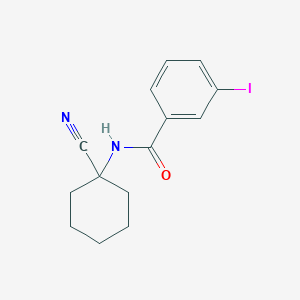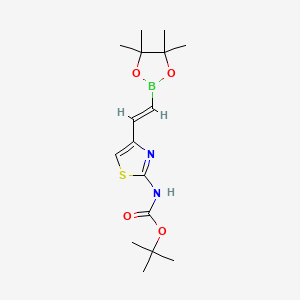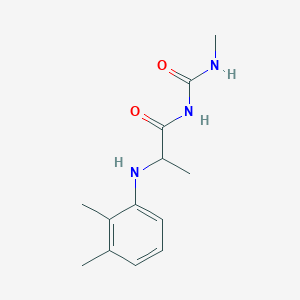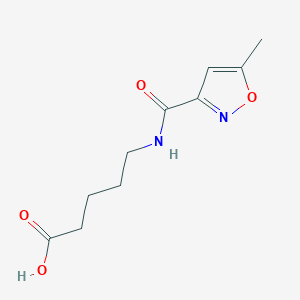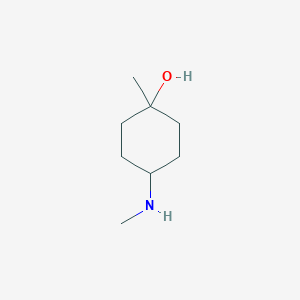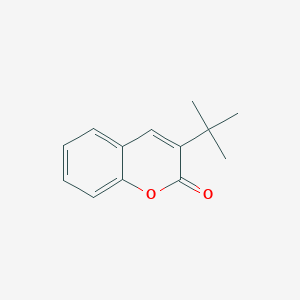
3-Tert-butyl-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of aromatic compounds with a benzopyrone structure. The tert-butyl group attached to the chromenone core enhances its chemical stability and modifies its reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4-tert-butylphenol with ethyl acetoacetate in the presence of sulfuric acid can yield 3-(tert-Butyl)-2H-chromen-2-one.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)-2H-chromen-2-one may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis by providing better control over reaction parameters and reducing waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Formation of 3-(tert-Butyl)-2H-chromen-2,3-dione.
Reduction: Formation of 3-(tert-Butyl)-2,3-dihydrochromen-2-one.
Substitution: Introduction of various alkyl or acyl groups onto the chromenone ring.
Applications De Recherche Scientifique
3-(tert-Butyl)-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tert-butyl ether: An organic compound with a tert-butyl group, used as a fuel additive.
tert-Butyl alcohol: A simple tertiary alcohol with a tert-butyl group, used as a solvent and intermediate in organic synthesis.
tert-Butyl chloride: A tertiary alkyl halide used in organic synthesis.
Uniqueness
3-(tert-Butyl)-2H-chromen-2-one is unique due to its chromenone core structure combined with the tert-butyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Its stability, reactivity, and potential biological activities set it apart from other tert-butyl-containing compounds.
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-tert-butylchromen-2-one |
InChI |
InChI=1S/C13H14O2/c1-13(2,3)10-8-9-6-4-5-7-11(9)15-12(10)14/h4-8H,1-3H3 |
Clé InChI |
XHDYZSTXPQVFQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=CC=CC=C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


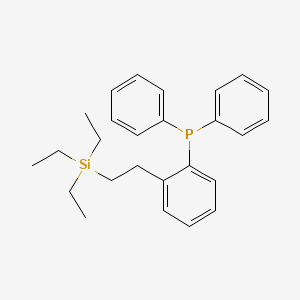
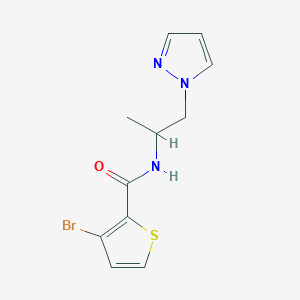
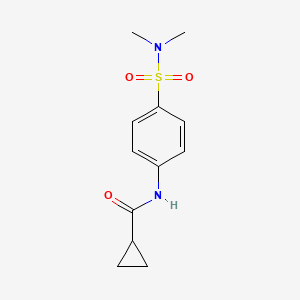
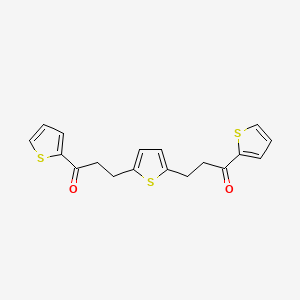
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
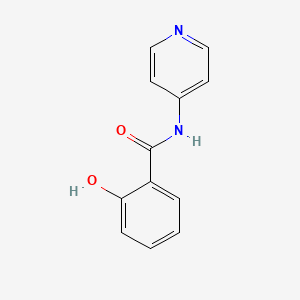
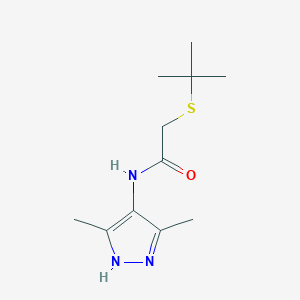
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
